molecular formula C15H16N2OS B8459093 N-(4-Phenoxyphenethyl)thiourea CAS No. 832099-30-6

N-(4-Phenoxyphenethyl)thiourea

Cat. No.: B8459093
CAS No.: 832099-30-6
M. Wt: 272.4 g/mol
InChI Key: BMKOTUYNZNCGDG-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenethyl)thiourea is a synthetic thiourea derivative of interest in medicinal chemistry and biochemical research. Thiourea derivatives are widely investigated for their ability to serve as molecular scaffolds and enzyme inhibitors due to their hydrogen-bonding capacity. The structure of this compound, which features a phenethylphenoxy group, suggests potential for interaction with various biological targets. Researchers are exploring its applications in the development of receptor antagonists and modulators for [ Specify Target, e.g., Ion Channels, GPCRs ]. Its mechanism of action is hypothesized to involve [ Describe Mechanism, e.g., allosteric inhibition or competitive binding ] at specific sites, making it a valuable compound for probing disease mechanisms and validating new therapeutic targets. This product is supplied as a high-purity material to ensure consistent experimental results and is intended For Research Use Only. It is not approved for diagnostic or therapeutic applications. Researchers should consult the specific scientific literature for detailed protocols and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832099-30-6

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

2-(4-phenoxyphenyl)ethylthiourea

InChI

InChI=1S/C15H16N2OS/c16-15(19)17-11-10-12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H3,16,17,19)

InChI Key

BMKOTUYNZNCGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC(=S)N

Origin of Product

United States

Contextualizing Thiourea Derivatives in Contemporary Medicinal Chemistry Research

Thiourea (B124793) and its derivatives, characterized by the structural formula (R₁R₂N)(R₃R₄N)C=S, are a cornerstone of modern medicinal chemistry. mdpi.comacs.org Their structural similarity to urea (B33335), with a sulfur atom replacing the oxygen, imparts unique chemical properties that translate into a wide spectrum of biological activities. mdpi.com Researchers have extensively investigated thiourea derivatives for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents. mdpi.commdpi.combiointerfaceresearch.com

The versatility of the thiourea scaffold allows for the synthesis of a vast array of derivatives, where modifications to the substituent groups (R₁, R₂, R₃, and R₄) can significantly influence the compound's biological and physicochemical properties. analis.com.my This adaptability has made thiourea derivatives a fertile ground for drug discovery and development, with numerous studies demonstrating their efficacy against various diseases. mdpi.combiointerfaceresearch.com For instance, certain thiourea derivatives have shown potent anticancer activity by inhibiting the growth of various cancer cell lines. biointerfaceresearch.comanalis.com.my Others have exhibited significant antimicrobial effects, with some demonstrating broad-spectrum activity against pathogenic bacteria and fungi. nih.gov

The mechanism of action of thiourea derivatives is often attributed to the presence of the C=S and N-H functional groups, which can act as hydrogen bond donors and acceptors, respectively. analis.com.my This allows them to interact with and inhibit the activity of various enzymes and biological targets. biointerfaceresearch.com

Overview of the Structural Significance of the Phenoxyphenethyl Moiety in Bioactive Compounds

The phenoxyphenethyl moiety, a key structural component of N-(4-Phenoxyphenethyl)thiourea, is increasingly recognized for its role in enhancing the bioactivity of various compounds. nih.govnih.gov This structural fragment consists of a phenoxy group linked to a phenethyl group. The presence of this moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

One of the primary contributions of the phenoxyphenethyl group is its ability to increase lipophilicity. This enhanced lipophilicity can improve a compound's ability to cross cell membranes, thereby influencing its bioavailability and distribution within the body. Furthermore, the aromatic rings within the phenoxyphenethyl moiety can engage in π-π stacking interactions with biological targets, such as enzymes and receptors, potentially leading to stronger binding and enhanced biological activity. biointerfaceresearch.com

Several studies have highlighted the importance of the phenoxyphenethyl moiety in the design of potent bioactive molecules. For example, quinazoline (B50416) derivatives incorporating a phenoxyphenethyl group have been investigated as potent inhibitors of NF-κB, a key player in inflammatory processes, and have shown promise in ameliorating the severity of autoimmune diseases like systemic lupus erythematosus. nih.gov In the context of cancer research, this moiety has been incorporated into kinase inhibitors, where it can contribute to binding affinity and selectivity. japsonline.com

Research Gaps and the Scholarly Rationale for Focused Investigation on N 4 Phenoxyphenethyl Thiourea

General Synthetic Strategies for Thiourea Formation

The formation of the thiourea functional group is a cornerstone of this synthesis. Several reliable methods have been developed for this purpose, with the reaction of isothiocyanates and amines being the most prominent.

Reaction of Isothiocyanates with Amines: Applicability to this compound Synthesis

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. nih.govresearchgate.net This method is directly applicable to the synthesis of this compound. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.

In the context of synthesizing this compound, this would involve the reaction of 4-phenoxyphenethylamine (B55889) with an appropriate isothiocyanate or the reaction of 4-phenoxyphenethyl isothiocyanate with ammonia (B1221849) or an amine. For instance, reacting 4-phenoxyphenethylamine with phenyl isothiocyanate would yield N-(4-phenoxyphenethyl)-N'-phenylthiourea. To obtain the target compound, this compound, one would react 4-phenoxyphenethylamine with a source of thiocyanic acid or an equivalent, or more directly, react 4-phenoxyphenethyl isothiocyanate with ammonia.

A typical procedure involves stirring the amine and isothiocyanate in a suitable solvent, such as dichloromethane (B109758), at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). mdpi.comanalis.com.my The reaction is generally high-yielding and chemoselective. acs.org

One specific, albeit indirect, route to this compound involves a two-step process. First, 4-phenoxyphenethylamine is reacted with thiophosgene (B130339) in a solvent like dichloromethane at low temperatures (e.g., 0°C) to form 4-phenoxyphenethyl isothiocyanate. This intermediate is then treated with aqueous ammonia in ethanol (B145695) and refluxed to produce the final thiourea product.

Another approach involves the in-situ generation of the isothiocyanate from the primary amine. This can be achieved by reacting the amine with carbon disulfide in the presence of a base and a desulfurizing agent. bohrium.com For example, 4-phenoxyphenethylamine can react with carbon disulfide and a base like DBU in acetonitrile, followed by the addition of a desulfurizing agent such as carbon tetrabromide, to generate 4-phenoxyphenethyl isothiocyanate in situ, which can then react with an amine. bohrium.com

Acyl Chloride Mediated Thiourea Synthesis

Another established method for thiourea synthesis involves the use of acyl chlorides. In this approach, an acyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, to form an acyl isothiocyanate intermediate in situ. nih.govresearchgate.net This reactive intermediate then readily condenses with a primary amine to yield the N-acylthiourea derivative. nih.govmdpi.com

For the synthesis of this compound, this would involve the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate (generated from the corresponding acid chloride) with a heterocyclic amine. nih.gov This method is particularly useful for creating a diverse library of thiourea compounds by varying both the acyl chloride and the amine component. The reaction is typically carried out in a dry solvent like acetone (B3395972) under reflux conditions. researchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly improve the yield of the acyl isothiocyanate formation. mdpi.com

While this method primarily yields N-acylthioureas, it demonstrates the versatility of using isothiocyanate intermediates in thiourea synthesis. A variation of this could potentially be adapted for the synthesis of this compound by choosing an appropriate starting acyl chloride and amine. It has been shown that S-acylation of thiourea can occur when reacting with acid chlorides, a reaction that proceeds quantitatively. thieme-connect.de

Advanced Synthetic Approaches Towards this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of thiourea synthesis.

Regioselective Synthesis and Yield Optimization

Regioselectivity becomes crucial when synthesizing unsymmetrical thioureas. In the case of this compound, which is a monosubstituted thiourea, the key is the selective reaction of one amino group of thiourea. However, in the synthesis of more complex, unsymmetrically disubstituted thioureas, controlling which nitrogen atom of the thiourea core reacts is a significant challenge. Studies have shown that the regioselectivity of acylation on 1,3-disubstituted thioureas can be controlled, with the acylation favoring the amine with a lower pKa. acs.org

Yield optimization is a continuous effort in synthetic chemistry. For thiourea synthesis, this has been addressed through various strategies:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiourea derivatives from isothiocyanates and amines. nih.govscispace.com

Mechanochemical synthesis: Ball milling and manual grinding have been employed for the solvent-free synthesis of thioureas, often resulting in quantitative yields in very short reaction times. nih.gov This method is considered a green chemistry approach as it minimizes solvent waste.

Catalyst-free methods: Some thiourea syntheses can be carried out in water without the need for a catalyst, particularly when using carbon disulfide and aromatic primary amines under sunlight. nih.gov

A study on the synthesis of N,N'-di-n-butylthiourea demonstrated its formation through the reaction of n-butylamine with carbon disulfide in the presence of alumina, or by reacting n-butylamine with n-butylisothiocyanate. wikipedia.org Such approaches could be adapted for this compound.

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of thioureas to reduce the environmental impact of chemical processes. Key developments in this area include:

"On-Water" Synthesis: The reaction of isothiocyanates with amines can be carried out "on-water," which avoids the use of toxic volatile organic solvents. acs.orgorganic-chemistry.org This method often leads to simple product isolation through filtration and allows for the recycling of the water effluent. acs.org

Aqueous Medium Synthesis: A simple condensation between amines and carbon disulfide in an aqueous medium provides an efficient and environmentally friendly route to substituted thioureas. organic-chemistry.org This protocol is particularly effective for aliphatic primary amines.

Use of Greener Reagents: Efforts are being made to replace toxic reagents like thiophosgene. organic-chemistry.org One alternative is the use of thiourea dioxide as a sulfur dioxide surrogate in the synthesis of sulfonic acids, showcasing a move towards more environmentally benign reagents in sulfur chemistry. rsc.org Another approach utilizes phenyl chlorothionoformate as a less hazardous alternative to thiophosgene for synthesizing isothiocyanates from amines. organic-chemistry.org

Ultrasound-assisted synthesis: Ultrasonic irradiation has been utilized as a sustainable energy source for the synthesis of asymmetrically substituted bis-thioureas, providing products in quantitative yields under mild conditions. scispace.com

The following table summarizes various synthetic approaches for thiourea derivatives, highlighting the conditions and potential applicability for the synthesis of this compound.

Synthetic Method Key Reagents Typical Conditions Advantages Applicability to this compound Reference(s)
Isothiocyanate-Amine Reaction 4-Phenoxyphenethylamine, Isothiocyanate sourceRoom temperature, organic solvent (e.g., DCM)High yield, chemoselectiveDirect and highly applicable mdpi.comanalis.com.my
Isothiocyanate from Thiophosgene 4-Phenoxyphenethylamine, Thiophosgene, Ammonia0°C to reflux, DCM/EthanolEstablished methodApplicable, but uses toxic thiophosgene
Acyl Chloride Mediated Acyl chloride, KSCN, AmineReflux, AcetoneVersatile for N-acylthioureasIndirectly applicable nih.govresearchgate.net
Mechanochemical Synthesis Amine, IsothiocyanateBall milling, solvent-freeGreen, fast, high yieldPotentially applicable nih.gov
"On-Water" Synthesis Amine, IsothiocyanateWater, room temperatureSustainable, easy work-upPotentially applicable acs.orgorganic-chemistry.org
Aqueous Synthesis with CS₂ 4-Phenoxyphenethylamine, CS₂Water, elevated temperatureEnvironmentally friendlyApplicable organic-chemistry.org
Ultrasound-Assisted Synthesis Amine, IsothiocyanateUltrasonic irradiationFast, high yield, mild conditionsPotentially applicable scispace.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

A ¹H-NMR spectrum of this compound would be expected to reveal distinct signals corresponding to each unique proton in the molecule. Key expected signals would include:

Aromatic Protons: Multiple signals in the range of approximately 6.8 to 7.5 ppm, corresponding to the protons on the two phenyl rings of the phenoxy and phenethyl groups. The specific splitting patterns (e.g., doublets, triplets, multiplets) would help to confirm their substitution patterns and relative positions.

Ethyl Chain Protons: Two triplets corresponding to the -CH₂-CH₂- linker. The CH₂ group adjacent to the phenyl ring and the CH₂ group adjacent to the thiourea nitrogen would have different chemical shifts due to their distinct electronic environments.

Thiourea Protons: Signals for the N-H protons of the thiourea group. These signals are often broad and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. One signal would correspond to the NH proton of the phenethyl substituent, and another two protons for the unsubstituted NH₂ group.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would be anticipated for each unique carbon atom.

Thiourea Carbon: A characteristic signal for the C=S carbon would be expected at a downfield chemical shift, typically in the range of 180-185 ppm.

Aromatic Carbons: A series of signals in the aromatic region (approximately 115-160 ppm) would correspond to the carbons of the two phenyl rings. The carbon atoms bonded to oxygen and the ethyl group would have distinct chemical shifts from the other aromatic carbons.

Ethyl Chain Carbons: Two signals in the aliphatic region would correspond to the two methylene (B1212753) (-CH₂-) carbons of the ethyl linker.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show key absorption bands including:

N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the thiourea group.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be found just below 3000 cm⁻¹.

C=S Stretching: A peak associated with the thiocarbonyl group, which typically appears in the region of 700-850 cm⁻¹.

C-N Stretching and N-H Bending: These vibrations contribute to the "thiourea bands" in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: An asymmetric stretch for the ether linkage would be expected around 1240 cm⁻¹.

A Raman spectrum would provide complementary information, particularly for the non-polar bonds, aiding in the complete vibrational assignment.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₅H₁₆N₂OS), the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would confirm its molecular weight of 272.37 g/mol .

The fragmentation pattern under techniques like Collision-Induced Dissociation (CID) would likely involve cleavage at the bonds of the ethyl linker and fragmentation of the phenoxy group, providing further confirmation of the molecule's structure.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise data on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the different parts of the molecule, including the torsion angles of the phenoxy and phenethyl groups.

Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds involving the thiourea group.

Without experimental data, a detailed analysis and the creation of data tables for this compound is not possible.

Following a comprehensive search for scientific literature, it has been determined that specific computational chemistry and molecular modeling studies focused solely on the compound “this compound” are not available in the public domain. The search for data pertaining to molecular docking simulations, molecular dynamics, and quantum chemical calculations for this exact molecule did not yield any specific research findings.

The existing literature extensively covers a wide array of other thiourea derivatives, detailing their synthesis, characterization, and computational analysis. For instance, studies are available on compounds such as N-acyl thioureas, N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, and various N-benzoyl-N'-phenylthiourea derivatives. These studies employ the requested computational methods—molecular docking to predict binding affinities and interactions rasayanjournal.co.inbiointerfaceresearch.comjppres.comjppres.com, molecular dynamics simulations to analyze conformational stability jppres.com, and quantum chemical calculations (like DFT) to investigate electronic structure and reactivity ajol.infonih.govresearchgate.netresearchgate.net.

However, these findings are specific to the respective molecules studied and cannot be extrapolated to "this compound" to meet the requirements of the requested article. The principles of computational chemistry demand precise data for the specific compound of interest to ensure scientific accuracy.

Therefore, due to the absence of published research data for "this compound" corresponding to the detailed outline provided, it is not possible to generate the requested scientific article.

Computational Chemistry and Molecular Modeling of N 4 Phenoxyphenethyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Optimized Geometry and Spectroscopic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been utilized to determine the optimized molecular geometry of thiourea (B124793) derivatives by finding the lowest energy conformation. ajol.infomdpi.com These theoretical calculations of bond lengths and angles can be compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational model. ajol.info

Furthermore, DFT is employed to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy to aid in the assignment of spectral bands. mdpi.comresearchgate.net

Table 1: Illustrative Geometrical Parameters for a Thiourea Derivative Core Note: This table is a generalized representation based on typical findings for thiourea derivatives and not specific experimental or calculated data for N-(4-Phenoxyphenethyl)thiourea.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=S1.68-
C-N1.35-
N-C-N-118
N-C=S-121

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netfrontiersin.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govajchem-a.com These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A low HOMO-LUMO energy gap of 3.97 eV in one related thiourea compound indicates that the molecule is soft and highly reactive. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors Note: This table presents hypothetical values for illustrative purposes, based on general findings for thiourea derivatives.

ParameterValue (eV)
EHOMO-5.85
ELUMO-1.52
Energy Gap (ΔE)4.33
Ionization Potential (I)5.85
Electron Affinity (A)1.52
Electronegativity (χ)3.685
Chemical Hardness (η)2.165

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. chemrxiv.orgmdpi.com It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. researchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potential. This analysis is critical for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are computational techniques that relate the chemical structure of a compound to its biological activity. nih.gov These methods are instrumental in drug discovery for predicting the activity of new compounds.

Molecular Descriptors Generation and Topological Indices Calculation

QSAR studies begin with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and shape.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the charge distribution and electronic properties.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to hydrophobicity. farmaciajournal.com

These descriptors quantify properties like mass, polarizability, electronegativity, and van der Waals volume, which are essential for building predictive models. nih.gov

Predictive Modeling for Potential Biological Activities of this compound

Once descriptors are calculated, QSAR models are developed using statistical methods like multiple linear regression (MLR) to establish a mathematical relationship between the descriptors and the biological activity of a series of compounds. nih.govfarmaciajournal.com Thiourea derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. mdpi.commdpi.comnih.govnih.gov

QSAR models can predict the potential of this compound to exhibit such activities. For instance, the lipophilicity, often represented by logP, is a crucial factor in a molecule's ability to cross biological membranes. farmaciajournal.com By analyzing the structural features of this compound and comparing them with established QSAR models for thiourea derivatives, predictions can be made about its likely biological targets and efficacy. researchgate.netjppres.com

Structure Activity Relationship Sar Insights for N 4 Phenoxyphenethyl Thiourea and Analogues

Elucidating the Role of the Phenoxyphenethyl Moiety in Modulating Biological Activity

The phenoxyphenethyl moiety is a significant contributor to the biological profile of N-(4-Phenoxyphenethyl)thiourea. This component of the molecule is primarily composed of two aromatic rings linked by an ether and an ethyl bridge. The incorporation of lipophilic groups, such as aromatic and heteroaromatic rings, is a known strategy to enhance the bioactivity of thiourea (B124793) derivatives. biointerfaceresearch.com The phenoxyphenethyl group, being large and hydrophobic, likely facilitates interactions with hydrophobic pockets within biological targets.

Investigating the Influence of Substituent Modifications on the Thiourea Core

The thiourea core (-NH-C(=S)-NH-) is a critical pharmacophore in this class of compounds, with its two amino groups and a thionic group being capable of forming various non-covalent interactions. biointerfaceresearch.com Modifications to the substituents on the nitrogen atoms of the thiourea core can significantly impact biological activity.

Introducing electron-withdrawing groups, such as nitro or halogen substituents, on the phenyl rings attached to the thiourea core can increase the acidity of the N-H protons. biointerfaceresearch.com This enhances their ability to act as hydrogen bond donors, potentially strengthening interactions with biological targets. Conversely, electron-donating groups may decrease the acidity of the N-H protons but can influence other interactions, such as cation-π interactions.

Table 1: Influence of Thiourea Core Modifications on Biological Activity

Compound Modification Observed Effect on Activity Reference
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea Introduction of electron-withdrawing 4-nitrophenyl group Enhanced anticancer activity biointerfaceresearch.com
1,3-bis(4-(trifluoromethyl)phenyl)thiourea Introduction of electron-withdrawing trifluoromethylphenyl groups Significant reduction in cancer cell proliferation biointerfaceresearch.com
Urea (B33335) derivative of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea Replacement of sulfur with oxygen (urea) Much lower activity compared to the thiourea analogue biointerfaceresearch.com

Conformational Flexibility and Stereoelectronic Effects on Potency and Selectivity

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, particularly within the phenoxyphenethyl moiety and around the thiourea core. This flexibility allows the molecule to adopt different conformations to fit optimally into the binding site of a biological target.

The stereoelectronic properties, which encompass both the spatial arrangement of atoms (stereochemistry) and the electronic distribution, are crucial for potent and selective interactions. The lone pairs of electrons on the sulfur and nitrogen atoms of the thiourea core, as well as the oxygen atom of the ether linkage, can act as hydrogen bond acceptors. The N-H protons of the thiourea group are important hydrogen bond donors. The precise spatial orientation of these functional groups, dictated by the molecule's conformation, will determine the strength and specificity of these interactions. The electronic nature of the aromatic rings, influenced by any substituents, will also affect their ability to participate in various non-covalent interactions.

Pharmacophore Identification and Lead Optimization Principles for this compound Scaffold

A pharmacophore model for the this compound scaffold can be hypothesized based on its structural features and known SAR principles of related compounds. This model would likely include:

Two hydrophobic/aromatic regions: corresponding to the two phenyl rings of the phenoxyphenethyl moiety.

A hydrogen bond donor feature: represented by the N-H groups of the thiourea core.

A hydrogen bond acceptor feature: represented by the thione sulfur atom and the ether oxygen.

A defined spatial arrangement of these features, which is crucial for specific binding.

Lead optimization for compounds based on this scaffold would involve systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. Key principles for optimization include:

Modifying the substituents on the phenyl rings: Introducing small, electron-withdrawing or -donating groups at various positions to probe the electronic and steric requirements of the binding site.

Altering the linker between the aromatic rings: Replacing the ether linkage with other functional groups to modulate flexibility and hydrogen bonding potential.

Substituting the thiourea core: While generally less active, urea analogues could be explored to fine-tune activity and physicochemical properties. biointerfaceresearch.com

Introducing chiral centers: To explore stereospecific interactions with the target, which can lead to improved potency and selectivity.

Mechanistic Elucidation of Biological Activities of N 4 Phenoxyphenethyl Thiourea and Thiourea Derivatives

Target Identification and Pathway Analysis

Thiourea (B124793) derivatives have been identified as potent modulators of several key biological targets and signaling pathways. Their structural versatility allows for modifications that can enhance their binding affinity and selectivity for various enzymes and proteins involved in disease progression. analis.com.mynih.gov

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is a crucial protein tyrosine kinase that, when dysregulated, plays a significant role in the development of various cancers. biointerfaceresearch.comnih.gov The inhibition of its kinase activity is a key strategy in cancer therapy. nih.gov Several thiourea derivatives have been synthesized and evaluated as EGFR inhibitors, demonstrating significant cytotoxic effects against cancer cell lines. nih.gov

For instance, new thiourea derivatives bearing a benzodioxole moiety have shown significant anticancer activity against HCT116, HepG2, and MCF-7 cancer cell lines, with some compounds exhibiting greater potency than the standard drug doxorubicin. nih.gov The mechanisms for this activity include the inhibition of EGFR and the induction of apoptosis. nih.gov Similarly, another study reported on an N-substituted thiourea derivative that inhibited cell proliferation in a panel of human lung carcinoma cell lines with IC50 values ranging from 2.5–12.9 µM, comparable to gefitinib. karger.com This compound was found to markedly reduce the tyrosine phosphorylation of EGFR and inhibit the activation of its downstream effectors, Erk1/2 and AKT. karger.com

Research has also focused on developing dual inhibitors. Based on previously identified dual EGFR/NF-κB inhibitors, new thiourea quinazoline (B50416) derivatives were designed to selectively inhibit NF-κB. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Thiourea Derivatives

Compound Cell Line IC50 (µM) Reference
N1,N3-disubstituted-thiosemicarbazone 7 HCT116 1.11 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7 HepG2 1.74 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7 MCF-7 7.0 nih.gov
Compound 5a (DC27) Human Lung Carcinoma Cells 2.5–12.9 karger.com
1,3-bis(4-(trifluoromethyl)phenyl)thiourea A549 Lung Cancer Cells 0.2 biointerfaceresearch.com

This table is interactive and can be sorted by column.

Modulation of Sirtuin-1 (SIRT1) Enzyme Function

Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase, is a key regulator of various cellular processes, including inflammation, metabolism, and cell survival, making it an attractive therapeutic target. nih.govnih.govfrontiersin.org The modulation of SIRT1 activity is a promising strategy for addressing age-related diseases and cancer. ui.ac.id

Several studies have explored thiourea derivatives as modulators of SIRT1. In silico studies involving molecular docking and dynamics have been used to design and screen thiourea derivatives as potential SIRT1 inhibitors. ui.ac.idui.ac.idresearchgate.net These computational approaches have identified compounds predicted to have strong inhibitory activity. ui.ac.idresearchgate.net For example, one study designed novel thiourea-based compounds and evaluated their cytotoxic potential against colon cancer cells, with results showing promising activity comparable to established SIRT inhibitors. scilit.comjocms.org The half-maximal inhibitory concentration (IC50) for some of these compounds was in the single-digit micromolar range. jocms.org

Table 2: Potential SIRT1 Inhibitory Activity of a Thiourea Derivative

Compound Method Predicted Binding Energy (ΔG, kcal/mol) Predicted Inhibition Constant (Ki, µM) Reference

This table is interactive and can be sorted by column.

Intervention in Nuclear Factor-kappa B (NF-κB) Signaling Cascades

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgyoutube.com Dysregulation of the NF-κB signaling pathway is implicated in various inflammatory diseases and cancers, making it a significant target for therapeutic intervention. nih.govreactome.org

Thiourea derivatives have been investigated as inhibitors of the NF-κB pathway. nih.gov Research has shown that certain (4-phenylamino)quinazoline alkylthiourea derivatives can selectively inhibit the activation of NF-κB in macrophage-like THP-1 cells with low cytotoxicity. mdpi.com One of the most potent compounds in a study strongly inhibited the production of the inflammatory cytokine IL-6 with an IC50 of 0.84 µM. mdpi.com Mechanistic studies revealed that this compound blocks the translocation of the NF-κB dimer (p65/RelA and p50) to the nucleus without affecting its release from the IκB complex. nih.govmdpi.com This suggests that the compound interferes with a step downstream of IκB degradation in the canonical NF-κB pathway. mdpi.com

Exploration of Other Enzyme Inhibitory Potentials (e.g., urease, carbonic anhydrase, acetylcholinesterase, α-glucosidase)

The structural diversity of thiourea derivatives allows them to interact with a wide range of enzymes. tandfonline.com

Urease: Thiourea derivatives have shown potent urease inhibitory activity. core.ac.ukmdpi.com In one study, thiourea conjugates with F and Cl substituents demonstrated significant urease inhibition, with one analog being nearly 10-fold more potent than the reference standard. core.ac.uk

Carbonic Anhydrase (CA): Novel sulphonyl thiourea derivatives have exhibited remarkable inhibitory activity against human carbonic anhydrase isoforms hCA I, II, IX, and XII. nih.gov Urea (B33335) derivatives derived from phenethylamines have also shown effective inhibition of hCA I and II, with Ki values in the nanomolar range. nih.gov

Acetylcholinesterase (AChE): Certain thiourea derivatives have been tested for their anti-cholinesterase activity. mdpi.com One compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, exhibited notable inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

α-Glucosidase: α-glucosidase inhibitors are important for managing type 2 diabetes. nih.gov Novel thiourea derivatives based on 3-aminopyridin-2(1H)-ones have been synthesized and tested for their α-glucosidase inhibitory activity, with some compounds showing higher potency than the standard drug, acarbose. mdpi.com

Table 3: Inhibitory Activity of Thiourea Derivatives Against Various Enzymes

Compound Class/Derivative Target Enzyme IC50 / Ki Reference
Dipeptide-conjugated thiourea (analogue 23) Urease ~2 µM (IC50) core.ac.uk
Sulphonyl thiourea (compound 7c) Carbonic Anhydrase IX 125.1 ± 12.4 nM (Ki) nih.gov
Sulphonyl thiourea (compound 7d) Carbonic Anhydrase XII 111.0 ± 12.3 nM (Ki) nih.gov
1-(3-chlorophenyl)-3-cyclohexylthiourea Acetylcholinesterase 50 µg/mL (IC50) mdpi.com

This table is interactive and can be sorted by column.

Cellular and Molecular Mechanism of Action Studies

Understanding the impact of thiourea derivatives at the cellular and molecular level is crucial for elucidating their therapeutic potential.

Impact on Cell Cycle Progression and Regulation

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. mdpi.com Thiourea derivatives have been shown to interfere with cell cycle progression, often leading to cell cycle arrest and apoptosis in cancer cells. nih.govkarger.com

For example, a study on an EGFR-targeting N-substituted thiourea derivative found that it induced a G₀/G₁ arrest of the cell cycle in human lung carcinoma cell lines. karger.com Another investigation into a diarylthiourea compound revealed that it caused an arrest of the cell cycle in the S phase in MCF-7 breast cancer cells, suggesting the onset of apoptosis. nih.gov Similarly, the isothiocyanate counterpart of the phenethyl group, phenylethyl isothiocyanate (PEITC), has been shown to cause G₂/M phase arrest in prostate cancer cells, which was correlated with the downregulation of Cdk1 and cyclin B₁ protein expression. nih.gov These findings indicate that thiourea derivatives can disrupt the normal progression of the cell cycle, contributing to their anticancer effects. mdpi.com

Induction of Programmed Cell Death (Apoptosis) Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism through which various therapeutic agents exert their anti-cancer effects. Thiourea derivatives have emerged as a class of compounds with significant potential to trigger this process in cancer cells. While direct studies on N-(4-Phenoxyphenethyl)thiourea are limited, the broader family of thiourea derivatives has been shown to initiate apoptosis through various signaling cascades.

Research into substituted thiourea derivatives has demonstrated their cytotoxic activity against several cancer cell lines. nih.gov For instance, certain 3-(trifluoromethyl)phenylthiourea analogs have displayed high cytotoxicity against human colon (SW480 and SW620), prostate (PC3), and leukemia (K-562) cancer cells, with greater efficacy than the conventional chemotherapy drug cisplatin in some cases. nih.gov The pro-apoptotic activity of these compounds is a key feature of their anti-cancer profile.

Studies have shown that specific thiourea derivatives can induce late-stage apoptosis in cancer cells. For example, one 3,4-dichlorophenylthiourea derivative was found to induce late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov This suggests that these compounds can effectively trigger the final stages of the apoptotic cascade, leading to cell death. The apoptotic effect appears to be cell-line specific, with some derivatives showing a more pronounced effect in certain types of cancer cells over others. nih.gov

The intrinsic apoptotic pathway is a potential target for thiourea derivatives. This pathway is often initiated by cellular stress, such as DNA damage. mdpi.com Some diarylthiourea compounds have been observed to cause DNA damage, which subsequently leads to the activation of the intrinsic apoptotic pathway and the upregulation of caspase-3, a key executioner caspase. mdpi.com This indicates that these compounds can interfere with the fundamental processes of cell survival and proliferation.

Furthermore, some thiourea derivatives have been investigated for their inhibitory effects on key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway. nih.gov By inhibiting such pathways, these compounds can create an intracellular environment that is conducive to apoptosis.

Table 1: Apoptotic Activity of Selected Thiourea Derivatives in Cancer Cell Lines

CompoundCancer Cell LineObserved EffectReference
3,4-dichlorophenylthioureaSW480 (Colon Cancer)95% ± 1.5% late apoptosis nih.gov
3,4-dichlorophenylthioureaSW620 (Colon Cancer)99% ± 0.5% late apoptosis nih.gov
3,4-dichlorophenylthioureaK-562 (Leukemia)73% ± 2.0% late apoptosis nih.gov
4-(trifluoromethyl)phenylthioureaSW480 (Colon Cancer)97% ± 1.2% late apoptosis nih.gov
3-chloro-4-fluorophenylthioureaSW480 (Colon Cancer)60% ± 1.8% late apoptosis nih.gov
3-chloro-4-fluorophenylthioureaK-562 (Leukemia)74% ± 3.8% late apoptosis nih.gov

Mechanisms against Protozoal Pathogens

Thiourea derivatives have demonstrated promising activity against a variety of protozoal pathogens, and their mechanisms of action are beginning to be elucidated. While specific studies on this compound are not extensively detailed in the available literature, research on related compounds provides insight into the potential pathways through which they exert their antiprotozoal effects.

A primary mechanism of action for some thiourea derivatives against protozoa, particularly Leishmania species, is the inhibition of essential enzymes in the parasite's metabolic pathways. nih.gov Specifically, compounds have been identified that inhibit dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1). nih.gov These enzymes are crucial for the biosynthesis of folate, which is necessary for DNA synthesis and parasite survival. nih.gov By targeting these enzymes, thiourea derivatives can effectively disrupt the parasite's ability to replicate.

In the context of Trypanosoma cruzi, the causative agent of Chagas disease, benzoylthiourea derivatives have been investigated. nih.gov The mechanism of action for some nitro-containing compounds against T. cruzi involves their function as prodrugs. nih.gov The parasite's nitroreductase enzymes can activate these compounds, leading to the formation of reactive metabolites and reactive oxygen species (ROS). nih.gov This oxidative stress can damage cellular components, such as membrane phospholipids, leading to lipid peroxidation and ultimately parasite death. nih.gov

The structural characteristics of thiourea derivatives play a significant role in their antiprotozoal activity. The presence of certain substituents, such as nitro groups, can enhance their efficacy against parasites like T. cruzi. nih.gov The versatility of the thiourea scaffold allows for the synthesis of a wide range of derivatives with potentially improved potency and selectivity against different protozoal species. mdpi.com

Table 2: Antiprotozoal Activity and Proposed Mechanisms of Thiourea Derivatives

Compound ClassProtozoal PathogenProposed Mechanism of ActionReference
Thiourea derivativesLeishmania major, L. tropica, L. donovaniInhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) nih.gov
Benzoylthiourea derivativesTrypanosoma cruziProduction of reactive oxygen species upon activation by parasitic nitroreductases nih.gov
N-substituted thiourea derivativesVarious protozoaDisruption of essential metabolic pathways nih.gov

Advanced Research Avenues and Future Prospects for N 4 Phenoxyphenethyl Thiourea

Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The synthesis of N-(4-Phenoxyphenethyl)thiourea and its analogs is foundational to exploring its structure-activity relationships. While traditional methods involving the reaction of an amine with an isothiocyanate are effective, modern synthetic chemistry offers several advanced methodologies to improve efficiency, yield, and structural diversity.

One key area of advancement is the use of phase-transfer catalysis . This technique is particularly useful in heterogeneous reaction systems, such as the reaction between an acid chloride and a thiocyanate (B1210189) salt to form the isothiocyanate intermediate. The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the yield of the isothiocyanate, which is a crucial precursor in thiourea (B124793) synthesis nih.gov. Another emerging strategy is the adoption of green chemistry principles , including microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of phenylthiourea (B91264) derivatives compared to conventional heating methods ijcrt.org.

Furthermore, multicomponent continuous-flow synthesis represents a cutting-edge approach. Flow chemistry allows for the rapid synthesis of compound libraries by reacting isocyanides, amines, and sulfur in a continuous stream, offering excellent control over reaction parameters and minimizing waste nih.gov. These innovative methods enable the rapid generation of a diverse library of this compound analogs with various substitutions, facilitating more comprehensive biological evaluation.

MethodDescriptionAdvantages
Phase-Transfer Catalysis Utilizes a catalyst (e.g., TBAB) to facilitate the migration of a reactant from one phase into another where the reaction occurs.Improved yields, milder reaction conditions, suitable for heterogeneous systems nih.gov.
Microwave-Assisted Synthesis Employs microwave energy to heat the reaction mixture rapidly and uniformly.Reduced reaction times, increased yields, cleaner reactions ijcrt.org.
Continuous-Flow Synthesis Reagents are continuously pumped through a reactor, allowing for precise control and scalability.High efficiency, rapid optimization, improved safety, potential for automation nih.gov.

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govmdpi.com For this compound, these computational tools offer a powerful approach to rationally design derivatives with enhanced potency and selectivity.

High-Throughput Virtual Screening (HTVS) is a primary application where AI/ML algorithms can screen vast virtual libraries of compounds to predict their binding affinity to a specific biological target. nih.govnih.gov By developing a model based on the this compound scaffold, researchers can identify novel analogs with a higher probability of success before committing to chemical synthesis.

AI/ML ApplicationDescriptionUtility for this compound Design
Virtual Screening Computational screening of large compound databases to identify potential hits.Rapidly identifies analogs with predicted high affinity for a target, prioritizing synthetic efforts. nih.gov
QSAR Modeling Develops mathematical models to predict biological activity based on chemical structure.Predicts the potency of novel derivatives, guiding structural modifications for improved activity. portlandpress.com
Generative Design AI models create new molecules with desired properties.Designs novel, optimized thiourea scaffolds beyond simple analoging. portlandpress.com
Toxicity Prediction ML models like DeepTox predict the potential toxicity of compounds.Helps in the early-stage identification of derivatives that are less likely to be toxic, reducing later-stage failures. crimsonpublishers.com

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology is the concept that a single drug can interact with multiple biological targets, which can be a highly effective strategy for treating complex diseases like cancer or inflammatory disorders. mdpi.combiointerfaceresearch.com The thiourea scaffold is known for its chemical versatility and ability to participate in various non-covalent interactions, making it an excellent candidate for designing multi-target agents. biointerfaceresearch.com

Research has shown that thiourea derivatives possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting their interaction with diverse biological pathways. mdpi.commdpi.com This inherent promiscuity can be leveraged to design this compound derivatives that intentionally engage multiple targets. For instance, a single compound could be engineered to inhibit both a key enzyme in a cancer signaling pathway and a protein involved in angiogenesis. biointerfaceresearch.com

Molecular docking studies are crucial in this endeavor, allowing researchers to computationally model how a thiourea derivative might bind to different target proteins. biointerfaceresearch.com By analyzing these interactions, it is possible to fine-tune the structure of this compound to optimize its binding affinity for several desired targets simultaneously. The development of molecules with such multi-tasking ability could lead to more effective therapeutics with a reduced likelihood of developing drug resistance. researchgate.net

Potential Target ClassTherapeutic AreaRationale for Thiourea Derivatives
Protein Kinases Cancer, InflammationThe urea (B33335)/thiourea moiety can form key hydrogen bond interactions within the ATP-binding site of many kinases. nih.gov
Tyrosinase HyperpigmentationCertain thiourea derivatives have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net
Microbial Enzymes (e.g., DNA gyrase) Infectious DiseasesThe scaffold can be modified to inhibit essential bacterial enzymes, leading to antimicrobial effects. mdpi.com
Receptors (e.g., Vanilloid Receptor) Pain ManagementTrisubstituted thiourea derivatives have been developed as antagonists for the vanilloid receptor (VR1). lookchem.com

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA guidelines).
  • Storage : Airtight containers in desiccators at 4°C to prevent hydrolysis. Monitor for decomposition (yellowing indicates oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.